N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine
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Overview
Description
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is a complex organic compound that features a combination of amino acids and an azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine typically involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:
Formation of the Azo Group: The azo group is formed by the diazotization of aniline derivatives followed by coupling with phenol derivatives.
Peptide Bond Formation: The amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection Steps: Protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups during the synthesis and are later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azo group can undergo oxidation to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium dithionite (Na2S2O4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the phenyl rings.
Reduction: Amino derivatives of the phenyl rings.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine has several applications in scientific research:
Medicinal Chemistry: It can be used as a model compound for studying peptide-based drug design and delivery.
Biochemistry: It serves as a probe for studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: It can be used in the development of novel materials with specific binding properties.
Mechanism of Action
The mechanism of action of N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The azo group can also undergo photoisomerization, which can be used to control the activity of the compound in a light-dependent manner.
Comparison with Similar Compounds
Similar Compounds
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-L-arginine
- N2-(N-(N-(1-(((4-(Phenylazo)phenyl)methoxy)carbonyl)-L-prolyl)-L-phenylalanyl)glycyl)-D-lysine
Uniqueness
N2-[n-[n-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-phenylalanyl]glycyl]-D-arginine is unique due to its specific combination of amino acids and the presence of an azo group, which imparts unique photochemical properties. This makes it particularly useful in applications where light-controlled activation is desired.
Properties
CAS No. |
35253-75-9 |
---|---|
Molecular Formula |
C36H43N9O7 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C36H43N9O7/c37-35(38)39-19-7-13-28(34(49)50)41-31(46)22-40-32(47)29(21-24-9-3-1-4-10-24)42-33(48)30-14-8-20-45(30)36(51)52-23-25-15-17-27(18-16-25)44-43-26-11-5-2-6-12-26/h1-6,9-12,15-18,28-30H,7-8,13-14,19-23H2,(H,40,47)(H,41,46)(H,42,48)(H,49,50)(H4,37,38,39)/t28-,29+,30+/m1/s1 |
InChI Key |
XGSIHMYTSNNUNE-NGDRWEMDSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
35253-75-9 | |
sequence |
PFGR |
Origin of Product |
United States |
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